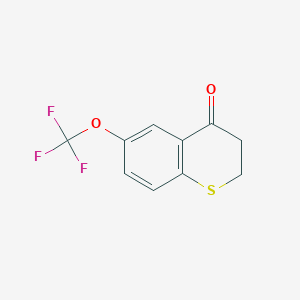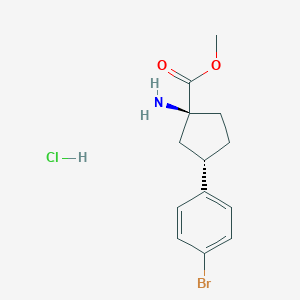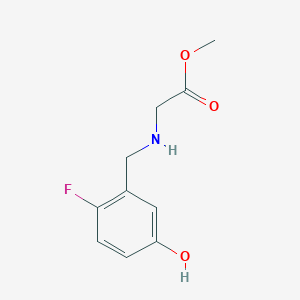
6-(Trifluoromethoxy)thiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)thiochroman-4-one: is a chemical compound with the molecular formula C10H7F3O2S and a molecular weight of 248.22 g/mol . It belongs to the class of thiochromanones, which are sulfur-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)thiochroman-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Scientific Research Applications
Chemistry: 6-(Trifluoromethoxy)thiochroman-4-one serves as a valuable intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: This compound has shown potential as an antileishmanial agent, with derivatives exhibiting significant activity against Leishmania parasites. It also demonstrates low cytotoxicity, making it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)thiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the parasite’s death .
Comparison with Similar Compounds
Thiochroman-4-one: Lacks the trifluoromethoxy group but shares the core thiochromanone structure.
Chroman-4-one: Similar structure but contains an oxygen atom instead of sulfur.
Thiochromanone Thiosemicarbazone Analogues: Functionalized at the C-6 position and evaluated as inhibitors of cathepsins.
Uniqueness: 6-(Trifluoromethoxy)thiochroman-4-one stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogues .
Properties
Molecular Formula |
C10H7F3O2S |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2 |
InChI Key |
JETIWNNXGUTWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















